molecular formula C9H11ClN2O B3045101 4-Amino-3-chloro-N,N-dimethylbenzamide CAS No. 1019018-13-3

4-Amino-3-chloro-N,N-dimethylbenzamide

Cat. No.: B3045101
CAS No.: 1019018-13-3
M. Wt: 198.65 g/mol
InChI Key: NQQURCVYDZGIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-chloro-N,N-dimethylbenzamide is a high-purity chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This benzamide derivative features both amino and chloro substituents on its aromatic ring, contributing to its unique physicochemical properties, including a calculated logP of 2.21 and a topological polar surface area of approximately 46.3 Ų , which influence its solubility and potential for intermolecular interactions. The compound is provided with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to ensure long-term stability . As a versatile building block, this chloro-amino benzamide scaffold is of significant interest in medicinal chemistry and drug discovery for the synthesis of more complex molecules. Its structure suggests potential applications in developing pharmacologically active compounds. Researchers value it for exploring structure-activity relationships and as a precursor in organic synthesis. This product is strictly for research and further manufacturing purposes and is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the relevant Material Safety Data Sheet for detailed handling and safety information prior to use.

Properties

IUPAC Name

4-amino-3-chloro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQURCVYDZGIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604667
Record name 4-Amino-3-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019018-13-3
Record name 4-Amino-3-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 3 Chloro N,n Dimethylbenzamide

Established Synthetic Routes and Protocols

Established routes for synthesizing 4-Amino-3-chloro-N,N-dimethylbenzamide and analogous structures leverage well-documented organic reactions. These protocols focus on efficiently constructing the target molecule from simpler precursors.

A direct and widely employed method for synthesizing amides is the coupling of a carboxylic acid with an amine. This transformation is facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are powerful dehydrating agents used to promote the formation of amide bonds. researchgate.net The general mechanism involves the reaction of the carboxylic acid (4-amino-3-chlorobenzoic acid) with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (dimethylamine) to furnish the desired amide, this compound. To improve reaction efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. google.com

A representative synthetic protocol is detailed in a patent for a similar compound, where 3-nitro-4-chlorobenzoic acid is used as the starting material. google.com In this process, N,N'-diisopropyl carbodiimide serves as the condensing agent and 1-hydroxybenzotriazole acts as a condensation activator. google.com The carboxylic acid first reacts with the carbodiimide, and the resulting unstable adduct is converted to a more stable ester by HOBt, which then reacts with the amine. google.com

Table 1: Reagents in Carbodiimide-Mediated Amidation

Role Compound Name Abbreviation
Carboxylic Acid 4-amino-3-chlorobenzoic acid -
Amine Dimethylamine (B145610) -
Coupling Agent N,N'-Dicyclohexylcarbodiimide DCC
Coupling Agent N,N'-Diisopropylcarbodiimide DIC

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another highly efficient coupling reagent used for amide bond formation, particularly in peptide synthesis. mychemblog.com It is known for promoting rapid reactions under mild conditions with high yields. mychemblog.com The reaction mechanism involves the activation of the carboxylic acid (4-amino-3-chlorobenzoic acid) by HATU to form an active ester. This activated species is highly electrophilic and reacts swiftly with dimethylamine to yield this compound. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is typically added to the reaction mixture to neutralize the acid formed and facilitate the reaction. mychemblog.com

Table 2: Typical Reagents for HATU-Mediated Amidation

Role Compound Name Abbreviation
Carboxylic Acid 4-amino-3-chlorobenzoic acid -
Amine Dimethylamine -
Coupling Reagent 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU
Base N,N-Diisopropylethylamine DIPEA

An alternative synthetic approach involves the stepwise introduction of the required functional groups onto a pre-existing benzamide (B126) scaffold. This often involves the reduction of a nitro group to an amine and the subsequent or prior halogenation of the aromatic ring.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis for installing an amino group. researchgate.net To synthesize this compound, a suitable precursor would be 3-chloro-N,N-dimethyl-4-nitrobenzamide. This precursor can be reduced using various methods.

Catalytic hydrogenation is a common method, employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.com Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic and effective reagents for this reduction. researchgate.netscispace.com Other reducing agents like stannous chloride (SnCl₂) in alcohol or zinc powder in the presence of a base have also been successfully utilized. google.comresearchgate.netchemicalbook.com A patent describes the reduction of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide to the corresponding amino derivative using zinc and sodium hydroxide, highlighting a viable method for this type of transformation. google.com

Table 3: Common Reagents for Nitro Group Reduction

Reagent System Description
Catalytic Hydrogenation H₂, Pd/C, Raney Nickel
Metal/Acid Fe/HCl, Sn/HCl, Zn/HCl
Metal/Base Zinc / Sodium Hydroxide google.com

The introduction of a chlorine atom onto the benzamide ring is typically achieved through electrophilic aromatic substitution. Starting with a precursor like 4-Amino-N,N-dimethylbenzamide, the amino group acts as a powerful activating group, directing the incoming electrophile (chlorine) to the ortho and para positions. Since the para position is blocked, chlorination occurs at the ortho position (position 3).

A common and mild chlorinating agent for this purpose is N-chlorosuccinimide (NCS). sioc-journal.cn The reaction is often carried out in a suitable organic solvent. Direct chlorination using chlorine gas (Cl₂) can also be employed, but this method can be less selective and may require careful control of reaction conditions to avoid over-chlorination or other side reactions. researchgate.net A dissertation on the synthesis of a related compound, 2-Amino-5-chloro-N,3-dimethylbenzamide, evaluated various chlorination reagents, indicating that the choice of reagent is crucial for achieving high yield and purity. dissertationtopic.net

Table 4: Chlorinating Agents for Benzamide Scaffolds

Reagent Abbreviation Notes
N-Chlorosuccinimide NCS Mild and selective reagent for electrophilic chlorination. sioc-journal.cn
Chlorine Gas Cl₂ Highly reactive; may lead to multiple products if not controlled. researchgate.net

Oxidative Amidation Reactions

Oxidative amidation has emerged as a powerful tool for the direct conversion of aldehydes into amides, bypassing the need for the pre-activation of carboxylic acids. In the context of synthesizing this compound, a plausible route involves the oxidative coupling of 4-amino-3-chlorobenzaldehyde (B1281931) with dimethylamine in the presence of a suitable oxidant and catalyst.

Detailed research findings indicate that a variety of oxidizing agents can be employed for such transformations. A common and effective system involves the use of tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction mechanism is believed to proceed through the formation of a hemiaminal intermediate from the reaction of the aldehyde and the amine, which is subsequently oxidized to the corresponding amide.

The presence of both an amino and a chloro substituent on the aromatic ring of the starting aldehyde can influence the reaction's outcome. The electron-donating nature of the amino group can facilitate the initial nucleophilic attack by dimethylamine. However, it may also be susceptible to oxidation under harsh conditions, leading to potential side products. The chloro group, being electron-withdrawing, can modulate the reactivity of the aldehyde and the stability of the intermediates.

A general representation of this synthetic approach is depicted below:

Figure 1: Plausible oxidative amidation route to this compound.

Emerging Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for amide bond formation. These emerging strategies, including microwave-assisted synthesis and transition metal catalysis, offer significant advantages over traditional methods.

Microwave-assisted organic synthesis (MAOS) has gained considerable attention for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. The application of microwave irradiation in the synthesis of benzamides has been shown to be highly effective. For the synthesis of this compound, a microwave-assisted approach could be employed starting from 4-amino-3-chlorobenzoic acid and dimethylamine or its salt.

The principle behind microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating methods, leading to accelerated reaction rates. A hypothetical microwave-assisted synthesis could involve heating a mixture of 4-amino-3-chlorobenzoic acid, a suitable coupling agent, and dimethylamine in a sealed vessel under microwave irradiation for a short duration.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Efficiency LowerHigher
Temperature Gradient Non-uniformUniform
Yield Often lowerGenerally higher
Side Reactions More prevalentOften minimized

Table 1: Comparison of Conventional Heating and Microwave-Assisted Synthesis for Amidation Reactions.

Transition metal catalysis, particularly with copper, has been extensively explored for C-N bond formation reactions, including amidation. A copper(II)-mediated approach could be a viable strategy for the synthesis of this compound from 4-amino-3-chlorobenzoic acid or its corresponding acyl chloride. Copper catalysts can facilitate the coupling of carboxylic acids or their derivatives with amines under milder conditions than traditional methods.

In a potential copper(II)-mediated reaction, a copper(II) salt, such as copper(II) acetate, could be used as a catalyst in the presence of a suitable base and solvent. The reaction would involve the coordination of the copper center to the reactants, facilitating the nucleophilic attack of dimethylamine on the activated carboxylic acid derivative. The choice of ligands for the copper catalyst can also play a crucial role in the efficiency and selectivity of the reaction.

Research on copper-catalyzed amination of halobenzoic acids has demonstrated the feasibility of such transformations, even in the presence of other functional groups. The regioselectivity of these reactions is often high, which would be advantageous in the synthesis of a specifically substituted compound like this compound.

Optimization of Synthetic Pathways

To ensure the viability of any synthetic route for practical applications, optimization of the reaction conditions is paramount. This involves maximizing the yield of the desired product while maintaining high purity and minimizing the formation of unwanted side products.

Several factors can be manipulated to enhance the yield and purity of this compound. In the case of oxidative amidation, the choice of solvent, catalyst, and oxidant, as well as the reaction temperature and time, are critical parameters. For instance, using a catalyst that is selective for the amidation pathway over the oxidation of the amino group is crucial.

In microwave-assisted synthesis, optimizing the microwave power, temperature, and reaction time is essential to achieve high yields and prevent degradation of the product. The use of appropriate solvents that efficiently absorb microwave radiation can also significantly impact the reaction outcome.

For transition metal-catalyzed reactions, the catalyst loading, the nature of the ligand, the base, and the solvent system must be carefully screened to identify the optimal conditions. The purity of the final product can often be improved through careful work-up procedures and purification techniques such as recrystallization or column chromatography.

ParameterInfluence on Yield and Purity
Catalyst Affects reaction rate and selectivity.
Solvent Influences solubility of reactants and can participate in the reaction.
Temperature Affects reaction rate; higher temperatures can lead to side reactions.
Reaction Time Needs to be sufficient for completion but not so long as to cause product degradation.
Stoichiometry The ratio of reactants can significantly impact the yield and formation of byproducts.

Table 2: Key Parameters for Optimization of Amidation Reactions.

The presence of multiple functional groups in the starting materials for the synthesis of this compound presents the possibility of side reactions. A primary concern is the potential oxidation of the aromatic amino group, especially in oxidative amidation reactions. This can be minimized by using milder and more selective oxidizing agents or by protecting the amino group prior to the amidation step, followed by a deprotection step.

Another potential side reaction is the self-condensation of the starting materials or the reaction of the product with the starting materials. In the context of amidation starting from a carboxylic acid, the formation of anhydrides or other activated species that can lead to undesired products is a possibility. Careful control of the reaction conditions, such as temperature and the order of addition of reagents, can help to minimize these side reactions. The use of specific coupling agents in stoichiometric amounts can also direct the reaction towards the desired amide product.

Scalability Considerations for the Synthesis of this compound

The successful transition of a synthetic route for this compound from a laboratory setting to industrial-scale production necessitates a thorough evaluation of its scalability. This involves a multi-faceted analysis of the chemical process, encompassing reaction conditions, equipment suitability, economic viability, and safety protocols. A laboratory procedure that provides a high yield may not be feasible for large-scale manufacturing due to a variety of potential challenges.

Process Intensification and Optimization

The optimization of reaction parameters is also crucial for a scalable process. This includes fine-tuning the reaction temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. For instance, in related benzamide syntheses, precise temperature control is essential to prevent side reactions and ensure product quality. The choice of solvent is another critical factor, with considerations extending beyond reaction performance to include environmental impact, cost, and ease of recovery.

Continuous flow chemistry presents a modern and often advantageous alternative to traditional batch processing for the synthesis of fine chemicals like this compound. Flow reactors can offer superior control over reaction parameters, leading to improved consistency and safety, especially for exothermic reactions.

Challenges in Scaling Up

Several challenges are commonly encountered when scaling up the synthesis of substituted benzamides. The management of exotherms is a primary concern, as reactions that are easily controlled in small flasks can become difficult and hazardous to manage in large reactors. Inadequate heat removal can lead to runaway reactions, compromising both safety and product quality.

Purification of the final product is another significant hurdle in large-scale production. Methods that are practical in the laboratory, such as column chromatography, are often not economically viable for industrial manufacturing. Therefore, the development of robust and scalable purification techniques, such as crystallization or distillation, is essential.

Economic and Safety Aspects

Safety is of paramount importance in any chemical manufacturing process. A thorough process hazard analysis (PHA) must be conducted to identify and mitigate potential risks associated with the large-scale synthesis of this compound. This includes evaluating the toxicity and reactivity of all chemicals involved, as well as the potential for thermal runaway and other process upsets. The implementation of robust safety protocols and engineering controls is essential to ensure the well-being of personnel and the protection of the environment.

Below is an interactive data table summarizing key scalability considerations for a hypothetical industrial synthesis of this compound.

ParameterLaboratory Scale (1-100 g)Pilot Plant Scale (1-100 kg)Industrial Scale (>1000 kg)Key Considerations
Reaction Vessel Glass FlaskGlass-lined or Stainless Steel ReactorLarge-scale Glass-lined or Stainless Steel ReactorMaterial compatibility, heat transfer, and mixing efficiency.
Heat Management Heating mantle/ice bathJacketed reactor with heating/cooling fluidAdvanced process control with efficient heat exchangersPrevention of thermal runaway and ensuring consistent temperature profiles.
Reagent Addition Manual additionControlled addition via pumpsAutomated and highly controlled dosing systemsMaintaining stoichiometry and controlling reaction kinetics.
Purification Method Column chromatographyCrystallization/DistillationOptimized crystallization and filtration/drying systemsEfficiency, cost-effectiveness, and solvent recovery.
Process Control Manual monitoringSemi-automated with in-process controlsFully automated with real-time analyticsEnsuring product quality and process safety.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Chloro N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum of 4-Amino-3-chloro-N,N-dimethylbenzamide is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the N,N-dimethyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, chloro, and N,N-dimethylcarbamoyl substituents.

For a comparative understanding, the reported 1H NMR data for the analogous compound, 3-Chloro-N,N-dimethylbenzamide, in deuterated chloroform (B151607) (CDCl3) shows a multiplet in the range of δ 7.25–7.45 ppm for the aromatic protons and two singlets at δ 3.10 and δ 2.98 ppm for the N,N-dimethyl protons. rsc.org The presence of two singlets for the methyl groups is indicative of hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted amides.

Based on this, the predicted 1H NMR data for this compound would show the aromatic protons at chemical shifts influenced by the additional amino group. The electron-donating nature of the amino group is expected to shield the aromatic protons, causing an upfield shift compared to the unsubstituted benzamide (B126). The protons of the amino group itself would likely appear as a broad singlet. The N,N-dimethyl groups are expected to present as two distinct singlets due to hindered rotation.

Predicted 1H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H ~6.5 - 7.5 Multiplet
NH2 Broad singlet

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Characterization

The 13C NMR spectrum provides information on the different carbon environments within the molecule. For 3-Chloro-N,N-dimethylbenzamide in CDCl3, the reported chemical shifts are δ 170.0 (C=O), 138.0, 134.4, 129.8, 129.7, 127.2, and 125.1 for the aromatic carbons, and δ 39.5 and 35.4 for the N,N-dimethyl carbons. rsc.org

For this compound, the carbonyl carbon is expected to appear at a characteristic downfield position. The aromatic carbons will have their chemical shifts significantly influenced by the substituents. The carbon attached to the amino group (C4) and the carbon attached to the chloro group (C3) will be directly affected. The remaining aromatic carbons will also show shifts predictable from substituent chemical shift increments. The two methyl carbons of the N,N-dimethyl group are expected to show distinct signals due to the hindered rotation.

Predicted 13C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~170
Aromatic C-NH2 ~145-150
Aromatic C-Cl ~120-125
Other Aromatic C ~115-135

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT-135)

While specific 2D NMR data for this compound are not available, the application of these techniques would be crucial for unambiguous assignment of the 1H and 13C NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent aromatic protons, aiding in their specific assignment within the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the signals of the aromatic protons to their corresponding carbon atoms and the methyl proton signals to the methyl carbon signals.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would differentiate between CH, CH2, and CH3 groups. For this molecule, it would show positive signals for the aromatic CH groups and the CH3 groups of the dimethylamino moiety, while quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) would be absent.

Studies on Hindered Rotation and Conformational Dynamics

The partial double bond character of the amide C-N bond in N,N-dimethylbenzamides leads to a significant energy barrier for rotation. This restricted rotation results in the non-equivalence of the two methyl groups on the nitrogen atom, which can be observed by NMR spectroscopy, typically as two separate singlets at room temperature.

The rate of this rotation is temperature-dependent. At higher temperatures, the rotation becomes faster on the NMR timescale, leading to the coalescence of the two singlets into a single broad signal, and eventually a sharp singlet at even higher temperatures. The study of these temperature-dependent changes in the NMR spectrum allows for the determination of the activation energy (ΔG‡) for the rotational barrier. For N,N-dimethylbenzamide itself, this barrier is on the order of 12-80 kJ/mol. The electronic nature of the substituents on the aromatic ring can influence this rotational barrier.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amino group, the carbonyl group of the amide, and the substituted aromatic ring.

N-H Stretching: The amino group (NH2) will typically exhibit two stretching vibrations in the region of 3300-3500 cm-1, corresponding to the symmetric and asymmetric stretches.

C=O Stretching: The amide carbonyl (C=O) group will show a strong absorption band, typically in the range of 1630-1680 cm-1. The exact position is sensitive to the electronic environment.

C-N Stretching: The C-N stretching of the amide and the aromatic amine will appear in the fingerprint region.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring are expected to appear in the 1450-1600 cm-1 region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm-1, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm-1.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm-1.

Predicted FTIR Data for this compound

Functional Group Predicted Wavenumber (cm-1) Intensity
N-H Stretch (asymmetric) ~3450 Medium
N-H Stretch (symmetric) ~3350 Medium
Aromatic C-H Stretch >3000 Medium-Weak
Aliphatic C-H Stretch <3000 Medium-Weak
C=O Stretch (Amide I) ~1650 Strong
Aromatic C=C Stretch ~1600, ~1500 Medium

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, functional groups, and skeletal vibrations of a compound. For this compound, Raman spectroscopy would be instrumental in confirming the presence of its key structural features. Although a specific experimental spectrum for this compound is not widely available in the literature, the expected characteristic vibrational modes can be predicted based on its functional groups.

The Raman spectrum would be characterized by signals corresponding to the vibrations of the aromatic ring, the amide group, the amino group, and the carbon-chlorine bond. Key expected peaks would include the amide I band (primarily C=O stretching), aromatic C-C stretching vibrations, C-N stretching, and N-H bending modes from the primary amine. aip.orgnih.govresearchgate.net The presence of the C-Cl bond would also give rise to a characteristic stretching vibration, typically in the lower wavenumber region.

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
N-H Stretch Primary Amine (-NH₂) 3300 - 3500
C-H Stretch (Aromatic) Benzene Ring 3000 - 3100
C-H Stretch (Aliphatic) N,N-dimethyl (-N(CH₃)₂) 2850 - 3000
Amide I (C=O Stretch) Benzamide (-C(=O)N) 1630 - 1680
C=C Stretch Aromatic Ring 1400 - 1600
C-N Stretch Amide & Amine 1200 - 1400

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is ideal for analyzing polar, thermally labile molecules like this compound. In positive ion mode, ESI would typically generate the protonated molecule, [M+H]⁺. Given the molecular formula C₉H₁₁ClN₂O, the monoisotopic mass of the neutral molecule is 198.0560 u. Therefore, the ESI-MS spectrum would be expected to show a prominent ion peak at a mass-to-charge ratio (m/z) of approximately 199.0638. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in an [M+H+2]⁺ peak at m/z 201.0609 with roughly one-third the intensity of the [M+H]⁺ peak, providing a clear signature for the presence of a single chlorine atom.

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For this compound, HRMS would be used to measure the mass of the protonated molecule with very high precision. This experimental mass can then be compared to the theoretical exact mass calculated from its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Table 2: HRMS Data for the Protonated Molecule [M+H]⁺

Parameter Value
Molecular Formula C₉H₁₁ClN₂O
Ion Formula [C₉H₁₂ClN₂O]⁺
Theoretical Exact Mass (Monoisotopic) 199.06381 u

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the protonated parent ion ([M+H]⁺, m/z 199.06) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. nih.gov

For this compound, fragmentation is likely to occur at the amide bond. nih.govunl.pt A common fragmentation pathway for N,N-dimethylbenzamides is the cleavage of the C(O)-N bond, leading to the loss of the neutral dimethylamine (B145610) moiety (NH(CH₃)₂). nist.gov This would generate a stable benzoyl acylium ion.

Table 3: Predicted MS/MS Fragmentation of [C₉H₁₂ClN₂O]⁺

Parent Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
199.06 NH(CH₃)₂ (45.06 u) 154.00 4-Amino-3-chlorobenzoyl cation
154.00 CO (28.00 u) 126.00 4-Amino-3-chlorophenyl cation

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, this technique would provide invaluable information if suitable crystals were grown.

The analysis would reveal detailed structural parameters, including bond lengths, bond angles, and torsion angles. mdpi.comiucr.orgacs.org Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the primary amine (N-H donors) and the amide oxygen (C=O acceptor), which dictate the crystal packing. Such data is fundamental for understanding the solid-state properties of the compound.

Table 4: Hypothetical Data from X-ray Crystallographic Analysis

Parameter Type of Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the repeating unit
Bond Lengths (Å) & Angles (°) Precise geometry of the molecule
Hydrogen Bonding Interactions Key intermolecular forces stabilizing the crystal

Other Analytical Techniques for Characterization and Purity Assessment

A comprehensive characterization and purity assessment of this compound would also employ other standard analytical methods. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. conicet.gov.ar ¹H NMR would show distinct signals for the aromatic protons, the amine protons, and the N,N-dimethyl protons, with chemical shifts and coupling patterns confirming their connectivity. ¹³C NMR would identify all unique carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing the purity of a compound. alwsci.comiosrjournals.org A reversed-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple technique used to monitor reaction progress and for preliminary purity checks.

Infrared (IR) Spectroscopy : Similar to Raman, IR spectroscopy probes the vibrational modes of the molecule. It is particularly sensitive to polar bonds and would clearly show characteristic absorption bands for the N-H (amine), C=O (amide), and C-H bonds. chemicalbook.com

Together, these analytical techniques provide a robust and multi-faceted approach to the complete structural elucidation and quality control of this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique used for the qualitative monitoring of organic reactions and for the assessment of compound purity. For this compound, TLC provides a rapid and effective method to track its synthesis or purification. The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase and the mobile phase.

In a typical application, the stationary phase consists of a thin layer of silica (B1680970) gel coated on a solid support such as a glass plate or aluminum foil. The choice of the mobile phase, or eluent, is critical for achieving good separation. A common mobile phase for compounds with moderate polarity, such as substituted benzamides, is a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. chemicalbook.com The ratio of these solvents can be adjusted to optimize the separation and the resulting Retention Factor (Rf) value.

The visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings in this compound absorb UV radiation, appearing as dark spots on a fluorescent background. libretexts.org Additionally, chemical staining agents can be employed for visualization. Given the presence of an amino group, a ninhydrin (B49086) solution can be used, which reacts with the amino group to produce a colored spot, often purple or brown. rochester.edutcichemicals.com Another general stain that can be used is potassium permanganate (B83412), which reacts with compounds that can be oxidized.

The progress of a chemical reaction to produce this compound can be monitored by spotting the reaction mixture alongside the starting materials on a TLC plate. libretexts.org The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org

Table 1: Representative TLC Parameters for this compound

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Petroleum Ether: Ethyl Acetate (e.g., in a 7:3 v/v ratio)
Visualization UV light (254 nm), Ninhydrin stain, Potassium permanganate stain
Application Monitoring reaction progress, Purity assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture. nih.govnih.gov

A typical HPLC system for the analysis of substituted benzamides would employ a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, which may be water or a buffer solution. nih.govnih.gov The aqueous phase is often acidified with a small amount of an acid like formic acid or phosphoric acid to improve peak shape and resolution, especially for compounds with amine functionalities. mtc-usa.com

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to achieve optimal separation of the target compound from any impurities or byproducts. nih.govmtc-usa.com Detection is commonly performed using a UV detector, as the benzamide structure of this compound contains a chromophore that absorbs UV light. The detection wavelength can be set at a maximum absorbance wavelength of the compound to ensure high sensitivity.

The retention time (Rt), the time it takes for the analyte to pass through the column, is a characteristic parameter for a specific compound under defined chromatographic conditions and can be used for its identification. The peak area from the chromatogram is proportional to the concentration of the compound, allowing for its quantification.

Table 2: Representative HPLC Parameters for this compound

ParameterDescription
Stationary Phase C18 (Octadecyl-silica), 5 µm particle size
Column e.g., 4.6 mm x 250 mm
Mobile Phase A: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic Acid
Elution Mode Gradient elution
Flow Rate 1.0 mL/min
Detection UV at approximately 254 nm
Application Purity determination, Quantification, Impurity profiling

Computational Investigations of 4 Amino 3 Chloro N,n Dimethylbenzamide

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of frontier molecular orbitals (FMOs)—the HOMO and LUMO—is crucial for understanding a molecule's chemical reactivity and kinetic stability. scispace.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 4: Molecular Orbital and Reactivity Descriptor Data

ParameterFormulaDescription
HOMO Energy (EHOMO) -Energy of the Highest Occupied Molecular Orbital.
LUMO Energy (ELUMO) -Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) ELUMO - EHOMOA measure of chemical stability and reactivity.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ) -(I + A) / 2The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)A measure of the ability to accept electrons.

These computational investigations provide a powerful framework for a deep understanding of the chemical nature of 4-Amino-3-chloro-N,N-dimethylbenzamide, even in the absence of extensive experimental data.

Chemical Reactivity and Reaction Mechanisms of 4 Amino 3 Chloro N,n Dimethylbenzamide

Transformational Chemistry of the Benzamide (B126) Moiety

The benzamide portion of the molecule, including the aromatic ring and its substituents, is susceptible to a range of reactions, allowing for the synthesis of diverse derivatives.

Oxidation Reactions

The primary site for oxidation in 4-Amino-3-chloro-N,N-dimethylbenzamide is the amino group. While specific studies on this particular molecule are not extensively documented, the oxidation of aromatic amines is a well-established area of organic chemistry. nih.govlibretexts.org Generally, the oxidation of primary aromatic amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Potential oxidation products could include nitroso, nitro, and azo compounds, as well as polymeric materials.

In a biological context, the N,N-dimethylamide group can undergo oxidative metabolism. Studies on N,N-dimethylbenzamides have shown that they can be converted to N-(hydroxymethyl)-N-methylbenzamides. nih.govbohrium.com This process involves the hydroxylation of one of the N-methyl groups. nih.gov These N-hydroxymethyl compounds can be unstable and may undergo further degradation. nih.govbohrium.com

Table 1: Potential Oxidation Reactions and Products

Oxidizing AgentPotential Product(s)Reaction Type
Peroxy acids (e.g., m-CPBA)Nitroso or Nitro derivativeOxidation of the amino group
Biological systems (e.g., liver microsomes)N-(hydroxymethyl)-N-methylbenzamide derivativeN-demethylation/hydroxylation

Reduction Reactions

The N,N-dimethylbenzamide functional group is generally resistant to reduction under mild conditions. However, powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to an amine. echemi.comstackexchange.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. The lone pair of electrons on the nitrogen atom then facilitates the departure of the oxygen atom, which is complexed to the aluminum species. stackexchange.com The expected product of the reduction of this compound with a strong hydride reducing agent would be the corresponding benzylamine.

It is also important to note that the synthesis of this compound and related compounds often involves a reduction step. Typically, a nitro group is first introduced onto the aromatic ring and is subsequently reduced to form the amino group. google.com

Table 2: Reduction Reactions and Products

Reducing AgentProductReaction Type
Lithium Aluminum Hydride (LiAlH4)4-Amino-3-chloro-N,N-dimethylbenzylamineAmide reduction
Catalytic Hydrogenation (e.g., H2/Pd) of the corresponding nitro compoundThis compoundNitro group reduction

Nucleophilic Substitution Reactions

The chloro substituent on the aromatic ring of this compound makes the molecule a substrate for nucleophilic aromatic substitution (SNA r) reactions. libretexts.orgyoutube.com The reactivity of the aryl chloride is enhanced by the presence of the electron-withdrawing N,N-dimethylcarbamoyl group, particularly when it is ortho or para to the leaving group. However, in this molecule, the activating group is meta to the chloro substituent. The amino group, being an electron-donating group, can also influence the reactivity. Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org A variety of nucleophiles, such as alkoxides, amines, and thiols, can displace the chloride ion. fishersci.co.uk

Table 3: Potential Nucleophilic Substitution Reactions

NucleophilePotential Product
Sodium methoxide (B1231860) (NaOCH3)4-Amino-3-methoxy-N,N-dimethylbenzamide
Ammonia (NH3)3,4-Diamino-N,N-dimethylbenzamide
Sodium thiophenoxide (NaSPh)4-Amino-3-(phenylthio)-N,N-dimethylbenzamide

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound can be achieved through reactions involving the amide functionality or by modification of the aromatic ring.

Pathways of Amide Formation and Modification

The formation of the N,N-dimethylbenzamide moiety itself is a key synthetic step. This is typically achieved by reacting a suitable benzoic acid derivative (such as 4-amino-3-chlorobenzoyl chloride) with dimethylamine (B145610). Alternatively, modern coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and the amine. researchgate.net One-pot synthesis methods have also been developed for related N,N-dimethylbenzamides. researchgate.net

Modification of the existing amide is less common than its formation. However, as mentioned in the reduction section, the carbonyl group can be completely removed to form a benzylamine.

The synthesis of related benzamides, such as 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, often starts from a nitro-substituted benzoic acid. The amide bond is formed, and then the nitro group is reduced to an amine. google.com This highlights a common synthetic strategy where the robust amide functionality is installed prior to the more sensitive amino group.

Influence of Substituents on Reactivity Profiles

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of its substituents. The amino group at position 4 is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. The chloro group at position 3 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director. The N,N-dimethylcarbamoyl group is a deactivating and meta-directing group for electrophilic aromatic substitution.

In the context of nucleophilic aromatic substitution, the electron-withdrawing nature of the N,N-dimethylcarbamoyl group would activate the ring towards nucleophilic attack. libretexts.orgyoutube.com The combined electronic effects of these substituents create a complex reactivity profile. For instance, in electrophilic aromatic substitution, the strong activating and directing effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). However, position 3 is already substituted with a chloro atom. Therefore, electrophilic substitution would be expected to occur primarily at position 5.

For nucleophilic aromatic substitution, the presence of the electron-withdrawing N,N-dimethylcarbamoyl group is crucial for stabilizing the negative charge in the Meisenheimer intermediate. libretexts.org The rate of substitution would be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

Intermolecular Interactions and Self-Assembly

Information on the specific intermolecular interactions and self-assembly of this compound is not available in the reviewed scientific literature.

Hydrogen Bonding Networks

A detailed analysis of the hydrogen bonding networks requires crystallographic data, which is currently unavailable for this compound.

Crystal Packing and Supramolecular Chemistry

Specific details regarding the crystal packing and supramolecular chemistry of this compound have not been reported in published research.

Applications and Advanced Research Directions for 4 Amino 3 Chloro N,n Dimethylbenzamide and Its Derivatives

Role in Organic Synthesis and Chemical Intermediate Development

4-Amino-3-chloro-N,N-dimethylbenzamide and its related benzamide (B126) structures are significant scaffolds in the field of organic synthesis and serve as crucial intermediates for the development of more complex chemical entities. The versatility of the benzamide framework, characterized by an aromatic ring substituted with amino, chloro, and N,N-dimethylamide groups, provides multiple reactive sites for further chemical modifications. This structural arrangement is valuable in medicinal chemistry and materials science for creating large libraries of compounds with diverse properties.

In synthetic chemistry, these compounds are often built from precursors like 3-nitro-4-chlorobenzoic acid. A common synthetic strategy involves the reduction of the nitro group to an amino group, which is a key transformation. This reduction can be achieved through various methods, including metal-based reductions or catalytic hydrogenation. google.com The resulting amino group is a versatile functional handle that can undergo a range of reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents and the construction of more elaborate molecules.

For instance, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, a related derivative, is a vital intermediate in the synthesis of C.I. Pigment Yellow 93, highlighting the role of this class of compounds in the pigment industry. google.com The synthesis of such molecules often involves coupling reactions where the carboxylic acid precursor is activated, for example, using condensing agents like N,N'-diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt), before reacting with an appropriate amine. google.com The N,N-dimethylamide moiety itself can be introduced by reacting a corresponding benzoyl chloride with dimethylamine (B145610). chemicalbook.com The strategic placement of the amino and chloro groups on the benzene (B151609) ring influences the electronic properties of the molecule, which is a key consideration for its subsequent reactions and the properties of the final product.

Exploration in Chemical Biology and Mechanistic Biological Studies

The benzamide scaffold, particularly with the specific substitution pattern of this compound, serves as a foundational structure for derivatives explored in chemical biology for their potential to interact with a wide range of biological targets.

Enzyme Inhibition Studies (e.g., HDACs, DHFR, iNOS)

Derivatives of substituted benzamides have been extensively investigated as inhibitors of various enzymes, playing a crucial role in understanding disease mechanisms and developing potential therapeutic agents.

Histone Deacetylase (HDAC) Inhibition:

A significant area of research has been the development of benzamide derivatives as histone deacetylase (HDAC) inhibitors. frontiersin.orgnih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy. frontiersin.org For example, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) has shown potent inhibitory activity against Class I HDACs. frontiersin.org This compound demonstrated selectivity for HDAC1 over other isoforms. frontiersin.org Another derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), also exhibited selectivity for Class I HDACs, with particularly potent activity against HDAC3. nih.gov The benzamide moiety in these inhibitors typically acts as a zinc-binding group (ZBG), which is crucial for their inhibitory function. nih.gov

Table 1: Inhibitory Activity of Benzamide Derivatives against HDAC Isoforms
CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Source(s)
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)95.2260.7255.7 frontiersin.org
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)--95.48 nih.gov

Dihydrofolate Reductase (DHFR) Inhibition:

Benzamide derivatives have also been explored as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acid precursors. nih.gov Inhibition of DHFR is a well-established mechanism for anticancer and antimicrobial agents. nih.gov Studies on benzamide trimethoprim (B1683648) derivatives have shown that the introduction of an amide bond can increase their affinity for human DHFR. nih.gov

While specific studies on this compound derivatives as iNOS inhibitors are not prominently detailed in the provided context, the general applicability of benzamide scaffolds in enzyme inhibition suggests this could be a potential area for future investigation.

Modulation of Cellular Pathways (e.g., Cell Growth, Apoptosis, Metabolism)

Derivatives based on the 4-amino-3-chloro-benzamide structure have been shown to modulate critical cellular pathways, particularly those involved in cancer progression.

Cell Growth and Apoptosis:

Many of the HDAC inhibitors derived from benzamides exhibit potent antiproliferative activity against various cancer cell lines. frontiersin.org For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to be significantly more potent in inhibiting the growth of A2780 and HepG2 cancer cells compared to the established HDAC inhibitor SAHA. frontiersin.org Further studies revealed that the antitumor effects of NA are mediated through the induction of G2/M phase cell cycle arrest and the promotion of apoptosis. frontiersin.org Similarly, the derivative FNA also induced apoptosis and G2/M phase arrest in HepG2 cells. nih.gov Other studies on different benzamide derivatives have also linked their cytotoxic effects to the activation of apoptotic pathways, as evidenced by the activation of caspases such as caspase-3 and caspase-8. nih.govresearchgate.netmdpi.com For example, certain 5-chloro-indole-2-carboxamides have been shown to be potent activators of caspase-3, a key executioner caspase in apoptosis. nih.gov

Metabolism:

The metabolic pathways of benzamide derivatives are influenced by their substituents. The introduction of a chloro group can slow down metabolism. The amino group present in this compound could introduce additional sites for metabolic conjugation, such as acetylation or sulfation, although specific studies on this compound's metabolism are not detailed. The inhibition of enzymes like HDACs and DHFR by benzamide derivatives directly impacts cellular metabolism, particularly nucleotide and protein synthesis, which are critical for cell growth and proliferation. frontiersin.orgnih.gov

Investigation of Antimicrobial Activities (Antibacterial, Antifungal)

The benzamide scaffold and its derivatives have been explored for their potential antimicrobial properties.

Antibacterial Activity:

Several studies have synthesized and evaluated benzamide derivatives for their antibacterial activity. For example, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives were synthesized and showed moderate to good antibacterial activity against pathogenic bacteria. researchgate.net Another study on N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives found them to have high bacteriostatic activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also shown to inhibit biofilm formation by MRSA. nih.gov Additionally, 3-amino-4-aminoximidofurazan derivatives, which incorporate a biguanide (B1667054) moiety, have demonstrated antimicrobial and antibiofilm activity against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

Antifungal Activity:

While some benzamide derivatives have been screened for antifungal activity, the results have been varied. In one study, a series of 3-chloro-2-azetidinones derived from a benzothiazole (B30560) scaffold were tested against three different fungal species but were found to be inactive. mdpi.com This suggests that the antifungal activity of benzamide derivatives is highly dependent on the specific structural features of the molecule.

Antioxidant Activity Investigations

Currently, there is limited specific information available regarding the investigation of this compound and its direct derivatives for antioxidant activity in the provided search results. While some complex heterocyclic compounds incorporating a benzamide moiety might be assessed for a range of biological activities including antioxidant potential, this does not appear to be a primary area of investigation for this specific class of compounds based on the available data.

Antiviral Mechanism Studies

Derivatives of benzamides have shown promise as antiviral agents. A study on N-phenylbenzamide derivatives identified a novel compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, as an active inhibitor of both wild-type and drug-resistant hepatitis B virus (HBV). nih.gov The proposed mechanism of antiviral action for this class of compounds is through the upregulation of the intracellular levels of APOBEC3G (A3G), a cellular protein known to inhibit HBV replication. nih.gov Another area of research has focused on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent inhibitors of human adenovirus (HAdV). nih.gov Mechanistic studies on these compounds suggest they may target different stages of the viral life cycle, including DNA replication and later steps of viral propagation. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological potency of a lead compound by modifying its chemical structure. For this compound and its derivatives, SAR studies would systematically investigate how alterations to the benzamide scaffold influence their biological activity. While specific SAR data for this compound is not extensively available in publicly accessible research, the principles can be inferred from studies on analogous benzamide structures.

The core structure of this compound presents several key regions where modifications can significantly impact its interaction with biological targets:

The Amino Group (C4-NH₂): The amino group at the 4-position is a critical determinant of the molecule's electronic properties and its potential for hydrogen bonding. Modifications such as acylation or alkylation could alter the compound's binding affinity and selectivity for its target.

The Chlorine Atom (C3-Cl): The chloro substituent at the 3-position influences the lipophilicity and electronic nature of the aromatic ring. The position and nature of this halogen can be vital for establishing specific interactions, such as halogen bonding, within a receptor's binding pocket. For some benzamide derivatives, the presence and position of a halogen are essential for potency.

The N,N-dimethylamide Moiety: The N,N-dimethyl group on the amide can affect the molecule's solubility, metabolic stability, and ability to cross biological membranes. Replacing these methyl groups with larger alkyl groups or incorporating them into a cyclic structure could introduce new interactions with a biological target.

In studies of related compounds like 3-amino-4-chloro-N,N-diethylbenzamide, the amino and chloro groups have been identified as playing a crucial role in binding to enzymes or receptors. The diethylamide moiety in this analog enhances its lipophilicity, which can improve its ability to penetrate biological membranes. This suggests that similar structure-function principles would apply to this compound.

Table 1: Inferred Structure-Activity Relationships of this compound Analogs

Molecular ModificationPredicted Impact on Biological ActivityRationale
Modification of the C4-Amino Group
Acylation (e.g., forming an acetamide)Likely decrease in basicity and potential for altered hydrogen bonding.May increase steric hindrance and change electronic properties, affecting target binding.
Alkylation (e.g., forming a mono- or di-alkylamino group)Potential for increased lipophilicity and altered hydrogen bonding capacity.Could enhance or decrease binding depending on the target's hydrophobic pocket.
Modification of the C3-Chloro Group
Replacement with other halogens (F, Br, I)Modulation of electronic and steric properties.Different halogens have varying sizes and electronegativity, which can fine-tune binding interactions.
Removal of the chloro groupPotential loss of a key binding interaction.The chlorine atom may be essential for establishing a halogen bond or for proper orientation in the binding site.
Modification of the N,N-dimethylamide Group
Replacement of methyl with larger alkyl groups (e.g., ethyl, propyl)Increased lipophilicity and potential for new van der Waals interactions.May improve membrane permeability but could also introduce steric clashes.
Incorporation into a cyclic system (e.g., pyrrolidine, piperidine)Constraining the conformation of the amide group.A more rigid structure can lead to higher binding affinity if the conformation is optimal for the target.

Molecular Target Identification and Validation

The identification and validation of molecular targets are fundamental steps in understanding the mechanism of action of a bioactive compound. For this compound, while specific molecular targets have not been definitively identified in the available literature, research on structurally similar compounds provides valuable insights into potential biological interactions.

Benzamide derivatives are a well-established class of compounds known to interact with a wide array of biological targets, including enzymes and receptors. For instance, studies on 4-amino-3-chloro benzoate (B1203000) ester derivatives have explored their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This suggests that EGFR could be a potential, though unconfirmed, target for this compound.

The process of target identification and validation for a compound like this compound would typically involve a combination of computational and experimental approaches:

In Silico Target Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against databases of known protein structures. This can help to identify potential binding partners based on structural and electrostatic complementarity.

Biochemical Assays: Once potential targets are identified, their interaction with the compound can be validated through biochemical assays. These assays can measure the compound's ability to inhibit the activity of an enzyme or to bind to a receptor.

Cell-Based Assays: The biological effect of the compound-target interaction can be further investigated in cell-based assays. These experiments can determine how the compound affects cellular processes that are regulated by the target protein.

Given the structural features of this compound, particularly the substituted aromatic ring and the amide linkage, it is plausible that it could interact with a range of protein families, including but not limited to:

Kinases: As suggested by research on related benzoate esters, protein kinases like EGFR are potential targets.

G-protein coupled receptors (GPCRs): The benzamide scaffold is present in many GPCR ligands.

Enzymes involved in metabolic pathways: The molecule's structure could allow it to fit into the active site of various enzymes.

Table 2: Potential Molecular Targets for this compound Based on Analog Studies

Potential Target ClassExample TargetRationale based on Analog Studies
Receptor Tyrosine KinasesEpidermal Growth Factor Receptor (EGFR)Structurally related 4-amino-3-chloro benzoate ester derivatives have been investigated as EGFR inhibitors.
G-Protein Coupled ReceptorsDopamine or Serotonin ReceptorsThe benzamide moiety is a common feature in ligands for these receptors.
EnzymesVariousThe amino and chloro groups on the benzamide ring are crucial for interactions with enzymes in related compounds.

Potential in Advanced Materials Science Research

While the primary research focus for many benzamide derivatives is in the life sciences, their unique chemical structures can also lend themselves to applications in materials science.

Polymer Chemistry Applications

The this compound molecule possesses functional groups that could potentially be utilized in polymer synthesis. The primary amino group (-NH₂) on the aromatic ring is a reactive site that can participate in polymerization reactions. For example, it could serve as a monomer or a co-monomer in the synthesis of polyamides or polyimides. The presence of the chlorine atom could also be exploited for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties. However, there is currently no specific research available demonstrating the use of this compound in polymer chemistry.

Nanomaterials Synthesis

In the field of nanomaterials, organic molecules are often used as capping agents or surface modifiers to control the growth, stability, and properties of nanoparticles. The functional groups on this compound could potentially interact with the surface of metal or semiconductor nanoparticles. The amino group could coordinate with metal ions, while the aromatic ring could engage in π-stacking interactions. This could influence the size, shape, and dispersibility of the resulting nanomaterials. As with polymer chemistry, specific research on the application of this compound in nanomaterials synthesis is not currently documented.

Future Research Perspectives and Challenges

The exploration of this compound and its derivatives presents several promising avenues for future research, alongside notable challenges.

Future Perspectives:

Systematic SAR Studies: A comprehensive investigation into the structure-activity relationships of a library of this compound derivatives is a critical next step. This would provide a clearer understanding of the key structural features required for potent and selective biological activity.

Molecular Target Deconvolution: A significant focus of future research should be the definitive identification and validation of the molecular targets of this compound and its active analogs. This would elucidate its mechanism of action and guide its potential therapeutic applications.

Exploration in Materials Science: The potential of this compound as a building block in polymer and nanomaterials science remains largely unexplored. Research in this area could uncover novel materials with unique properties.

Challenges:

Lack of Specific Data: A major hurdle is the current scarcity of published research focused specifically on this compound. This necessitates that initial studies build a foundational understanding of its properties.

Synthesis of Derivatives: The efficient and diverse synthesis of a library of derivatives for SAR studies can be a synthetic challenge, requiring the development of robust and versatile chemical routes.

Target Validation Complexity: The process of identifying and validating a novel molecular target can be complex and resource-intensive, often requiring a multidisciplinary approach.

Q & A

Basic: What synthetic routes are recommended for preparing 4-Amino-3-chloro-N,N-dimethylbenzamide, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via amidation of 3-chloro-4-aminobenzoic acid derivatives with dimethylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like HATU or DCC in anhydrous DMF to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) improve solubility and reaction homogeneity.
  • Temperature control : Maintain 0–5°C during amine addition to suppress byproducts like N-acylurea .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >90% purity. Monitor via TLC (Rf ~0.3 in 1:1 EA/Hex).

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions:
    • Aromatic protons (δ 6.8–7.5 ppm, integrating 3H for the benzene ring).
    • N,N-dimethyl groups (singlet at δ 2.9–3.1 ppm, integrating 6H) .
  • HRMS : Exact mass calculation (C9H11ClN2O, [M+H]+ = 211.0634) validates molecular formula .
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) confirm the amide linkage .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility : Sparingly soluble in water (<0.1 mg/mL), moderately soluble in DMSO (15–20 mg/mL). Use sonication for 10–15 min to enhance dissolution .
  • Stability :
    • Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the amide bond.
    • Avoid prolonged exposure to humidity (>60% RH) to prevent clumping .

Advanced: How can researchers design dose-response assays to evaluate the compound’s inhibitory effects on bacterial enzymes?

Methodological Answer:

  • Target selection : Prioritize enzymes like acyl-carrier protein synthase (AcpS), as seen in structurally related benzamides .
  • Assay setup :
    • Use E. coli lysates or purified AcpS in 96-well plates.
    • Vary compound concentrations (0.1–100 µM) with fixed NADPH/ATP levels.
    • Measure kinetics via UV-Vis (340 nm for NADPH depletion) over 30 min .
  • Controls : Include positive (triclosan) and negative (DMSO-only) controls.
  • Data analysis : Fit to Hill equation for IC50 calculation; validate with triplicate runs (CV <15%) .

Advanced: How should contradictory data on the compound’s antimicrobial efficacy across studies be resolved?

Methodological Answer:

  • Source analysis : Compare assay conditions (e.g., bacterial strain variability: S. aureus ATCC 25923 vs. clinical isolates) .
  • Replicate studies : Standardize protocols (CLSI guidelines) for MIC determination:
    • Use Mueller-Hinton broth, 35°C incubation, and OD600 measurements at 18–24 hr .
  • Mechanistic validation : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Advanced: What computational strategies predict the compound’s binding affinity to eukaryotic vs. prokaryotic targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with bacterial AcpS (PDB: 1F7L) and human PARP-1 (PDB: 5WRZ).
    • Apply Lamarckian GA for ligand flexibility; grid box centered on active sites (20ų) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).
  • Free energy calculations : MM-PBSA analysis identifies key interactions (e.g., H-bonds with Arg45 in AcpS) .

Advanced: What strategies mitigate interference from the compound’s autofluorescence in cellular imaging studies?

Methodological Answer:

  • Emission profiling : Characterize fluorescence using confocal microscopy (λex 405 nm, λem 450–600 nm).
  • Counterstaining : Use non-overlapping dyes (e.g., Cy5 for nuclei, λem 670 nm).
  • Quenching : Add 1 mM ascorbic acid to reduce oxidative byproducts .

Advanced: How can isotopic labeling (e.g., 13C/15N) track the compound’s metabolic fate in bacterial models?

Methodological Answer:

  • Synthesis of labeled analog : Use 13C-dimethylamine and 15N-anthranilic acid precursors.
  • LC-MS/MS analysis : Monitor metabolites in P. aeruginosa cultures with MRM transitions for 13C/15N fragments.
  • Pathway mapping : Compare isotopic enrichment in TCA cycle intermediates (e.g., citrate, α-KG) via isotopomer analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-chloro-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3-chloro-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.